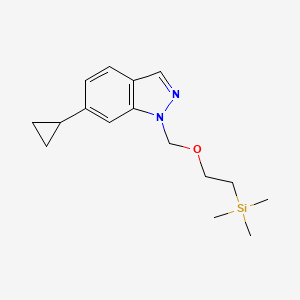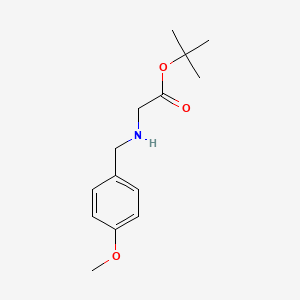
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine is a heterocyclic compound that combines a pyrimidine ring with a quinoline ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and quinoline moieties endows the compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine typically involves the formation of the pyrimidine and quinoline rings followed by their coupling. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with suitable reagents under controlled conditions.
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling of Pyrimidine and Quinoline Rings: The final step involves the coupling of the pyrimidine and quinoline rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biology: It is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Chloropyrimidin-4-yl)-quinolin-8-yl-amine: Similar structure but with the amine group at the 8-position of the quinoline ring.
(6-Chloropyrimidin-4-yl)-quinolin-6-yl-amine: Similar structure but with the amine group at the 6-position of the quinoline ring.
Uniqueness
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amine group and the chlorine atom in the pyrimidine ring plays a crucial role in determining the compound’s interaction with biological targets and its overall pharmacological profile .
Eigenschaften
Molekularformel |
C13H9ClN4 |
|---|---|
Molekulargewicht |
256.69 g/mol |
IUPAC-Name |
N-(6-chloropyrimidin-4-yl)quinolin-7-amine |
InChI |
InChI=1S/C13H9ClN4/c14-12-7-13(17-8-16-12)18-10-4-3-9-2-1-5-15-11(9)6-10/h1-8H,(H,16,17,18) |
InChI-Schlüssel |
MHPXKXVTFIGKSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)NC3=CC(=NC=N3)Cl)N=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4,5-Dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B8292189.png)


![[3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester](/img/structure/B8292230.png)




